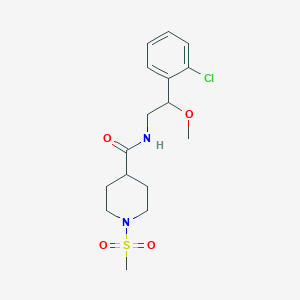
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, commonly known as ML204, is a small molecule inhibitor that has been widely used in scientific research to explore the function of ion channels.
Wirkmechanismus
ML204 selectively inhibits the activity of Kv1.5 by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to changes in membrane potential, thereby reducing the flow of potassium ions out of the cell. This results in a prolongation of the action potential duration and a decrease in the repolarization rate, which can lead to arrhythmias in cardiac myocytes. ML204 has also been shown to inhibit other ion channels, such as TRPM8 and TRPM7, by binding to different sites on the channel protein.
Biochemical and Physiological Effects
ML204 has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being targeted. In cardiac myocytes, ML204 has been shown to prolong the action potential duration and increase the refractory period, which can lead to arrhythmias. In cancer cells, ML204 has been shown to inhibit cell proliferation and induce apoptosis, potentially through the inhibition of TRPM7. In pain-sensing neurons, ML204 has been shown to inhibit the activity of TRPM8, which is involved in cold sensation, and may have potential as a novel analgesic.
Vorteile Und Einschränkungen Für Laborexperimente
ML204 has several advantages for lab experiments, including its high selectivity for Kv1.5 and other ion channels, its relatively low toxicity, and its ability to penetrate cell membranes. However, there are also some limitations to its use, such as its relatively short half-life in vivo, its potential off-target effects on other ion channels, and the need for careful dose titration to avoid toxic effects.
Zukünftige Richtungen
ML204 has the potential to be used in a wide range of scientific research applications, including cardiac physiology, pain management, cancer therapy, and neurological disorders. Some potential future directions for research on ML204 include:
- Investigating the potential of ML204 as a therapeutic agent for cardiac arrhythmias and other cardiovascular diseases.
- Exploring the role of Kv1.5 in neurological disorders, such as epilepsy and Parkinson's disease, and the potential of ML204 as a therapeutic agent.
- Investigating the potential of ML204 as a novel analgesic for the treatment of chronic pain.
- Investigating the potential of ML204 as a therapeutic agent for glioblastoma and other cancers that overexpress TRPM7.
- Developing more potent and selective analogs of ML204 for use in scientific research and potential therapeutic applications.
Synthesemethoden
The synthesis of ML204 involves a series of chemical reactions, including the coupling of 2-chloroethyl methyl ether with 2-chlorobenzaldehyde, the formation of an imine intermediate, and the reduction of the imine with sodium borohydride. The resulting amine is then reacted with piperidine-4-carboxylic acid and methylsulfonyl chloride to yield ML204. The purity and yield of ML204 can be improved by using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
ML204 has been widely used in scientific research to explore the function of ion channels, particularly the voltage-gated potassium channel Kv1.5. Kv1.5 plays a critical role in regulating the electrical activity of cardiac myocytes, and its dysfunction has been implicated in various cardiac arrhythmias. ML204 has been shown to selectively inhibit Kv1.5, making it a valuable tool for investigating the role of this channel in cardiac physiology and pathology.
In addition to its use in cardiac research, ML204 has also been investigated in other areas, such as pain management, cancer therapy, and neurological disorders. For example, ML204 has been shown to inhibit the TRPM8 ion channel, which is involved in pain sensation, and may have potential as a novel analgesic. ML204 has also been investigated as a potential therapeutic agent for glioblastoma, a highly aggressive form of brain cancer, due to its ability to inhibit the activity of the ion channel TRPM7, which is overexpressed in glioblastoma cells.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-23-15(13-5-3-4-6-14(13)17)11-18-16(20)12-7-9-19(10-8-12)24(2,21)22/h3-6,12,15H,7-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYSNXOTGOFPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

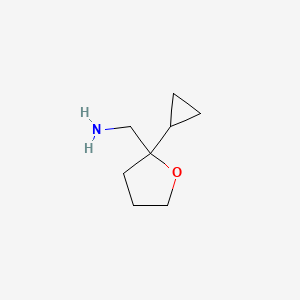
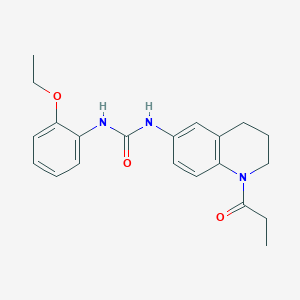
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)
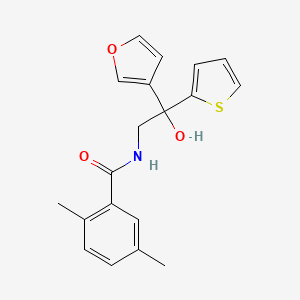
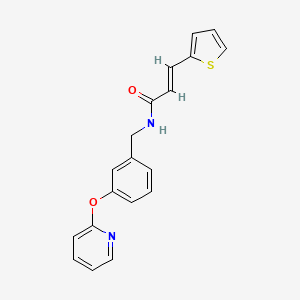
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)
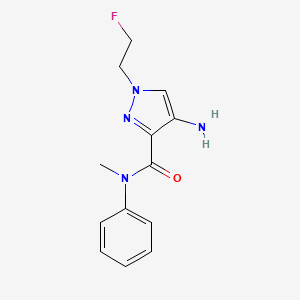
![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
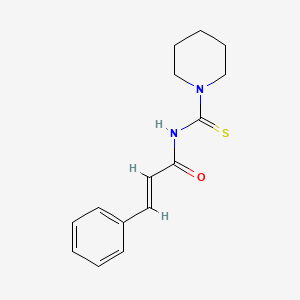
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2732876.png)
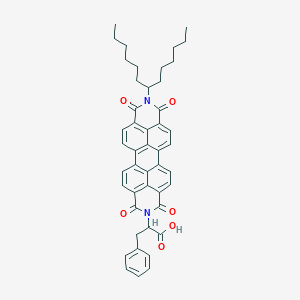
![1-[1-(Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)
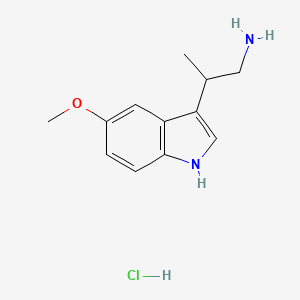
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2732882.png)